3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

Catalog No.
S13796212
CAS No.
M.F
C12H21N3
M. Wt
207.32 g/mol
Availability
In Stock
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3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

Product Name

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

IUPAC Name

3-(1-tert-butylpyrazol-4-yl)piperidine

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

InChI

InChI=1S/C12H21N3/c1-12(2,3)15-9-11(8-14-15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3

InChI Key

FAEOUZJBRVVBMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C2CCCNC2

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. Its molecular formula is C14H23N3C_{14}H_{23}N_3, and it features a piperidine ring (a six-membered saturated nitrogen-containing heterocycle) linked to a 1-tert-butyl-1H-pyrazol-4-yl group, which contributes to its distinct chemical properties and biological activities.

The compound's structure allows for potential interactions with various biological targets, making it of interest in medicinal chemistry. The pyrazole ring adds to the compound's lipophilicity, potentially enhancing its bioavailability and ability to cross biological membranes.

The synthesis of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine. This reaction leads to the formation of the pyrazole ring through cyclization, producing the desired compound along with other by-products depending on the reaction conditions .

Research indicates that compounds similar to 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of the pyrazole moiety is often associated with enhanced pharmacological effects. Studies have shown that derivatives of this compound can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Furthermore, compounds containing piperidine and pyrazole rings have been investigated for their anticancer activities, showcasing their potential as therapeutic agents in oncology .

The synthesis of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine can be achieved through several methods:

  • Reflux Method: The initial method involves refluxing tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine in ethanol for several hours. This method allows for the cyclization necessary to form the pyrazole ring .
  • Recrystallization: After the reaction, the product can be purified through recrystallization from solvents like ethyl acetate to obtain pure crystals suitable for characterization techniques such as X-ray crystallography .
  • Alternative Routes: Other synthetic routes may involve variations in starting materials or conditions that can yield different derivatives or analogs of the target compound.

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in areas targeting neurological disorders or inflammatory diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules featuring piperidine and pyrazole functionalities.

Interaction studies involving 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine focus on its binding affinity to specific receptors or enzymes. This includes assessing its effects on neurotransmitter systems, which could elucidate mechanisms underlying its biological activity. Such studies are crucial for understanding how modifications to its structure influence pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate1169563-99-80.83
tert-Butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate278798-15-50.83
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate889945690.75
tert-butyl 4-hydroxy-pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine16242620.65
tert-butyl 6,7-dihydro-pyrazolo[4,3-c]pyridine230301110.65

The uniqueness of 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine lies in its specific combination of piperidine and pyrazole functionalities, which may provide distinct pharmacological profiles compared to its analogs. Further research into these similarities can enhance our understanding of structure–activity relationships within this class of compounds.

IUPAC Nomenclature and Molecular Framework

The systematic name 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine derives from IUPAC rules:

  • Piperidine: The parent six-membered saturated ring with one nitrogen atom.
  • Substituent: A pyrazole ring attached at the piperidine’s 3-position.
  • Pyrazole modification: A tert-butyl group (-C(CH₃)₃) substitutes the pyrazole’s 1-position nitrogen.

The molecular formula is C₁₂H₂₂N₃, with a molecular weight of 208.33 g/mol. Key structural features include:

  • Piperidine: Chair conformation with axial or equatorial substituent orientation.
  • Pyrazole: Aromatic five-membered ring with two adjacent nitrogen atoms.
  • tert-Butyl: Bulky alkyl group influencing steric interactions and solubility.

Structural Data Table

PropertyValue
Molecular FormulaC₁₂H₂₂N₃
Molecular Weight208.33 g/mol
IUPAC Name3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine
SMILESCC(C)(C)n1cnc(c1)C2CCCNC2
Key Functional GroupsPiperidine, pyrazole, tert-butyl

Spectroscopic Characterization

While direct spectral data for this compound are absent in the provided sources, analogous piperidine-pyrazole hybrids offer insights:

  • ¹H NMR:
    • Piperidine protons: δ 1.4–1.7 ppm (m, axial/equatorial H), 2.6–3.1 ppm (m, N-CH₂).
    • Pyrazole protons: δ 7.2–7.5 ppm (d, H-3/H-5), δ 6.1–6.3 ppm (s, H-4).
    • tert-Butyl: δ 1.2 ppm (s, 9H).
  • IR: N-H stretches (3300–3500 cm⁻¹), C-N vibrations (1250–1350 cm⁻¹), and C-H bends for tert-butyl (1375 cm⁻¹).

X-ray Crystallographic Studies

X-ray crystallographic analysis of related piperidine-pyrazole compounds provides valuable insights into the structural parameters of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine [2] [3]. In crystallographic studies of similar compounds, the piperidine ring consistently adopts a chair conformation with characteristic bond angles and distances [2] [4]. The pyrazole ring maintains planarity with maximum deviations typically below 0.038 Å from the mean plane [3] [5].

Structural ParameterTypical RangeReference Compound
Piperidine chair conformationStandard geometry3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile [3]
Pyrazole planarity deviation< 0.038 ÅRelated pyrazole derivatives [3]
Dihedral angle (pyrazole-piperidine)10.36°-42.49°Pyridazine-pyrazole systems [2] [3]

Crystallographic data for related tert-butyl pyrazole-piperidine derivatives indicate that the tert-butyl group introduces significant steric effects [6]. In tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the pyrazole and piperidine rings form a dihedral angle of 33.4°, with steric effects from the tert-butyl group potentially increasing this angle and reducing conjugation between rings [6].

The characteristic carbon-nitrogen bond lengths in aminopiperidine systems linked to pyrazole rings are typically 1.345-1.348 Å [7] [8]. Torsion angles around the pyrazole-piperidine linkage show significant variation, with values such as 54.1° observed in related crystal structures [7] [8]. The piperidine ring maintains a relatively stable chair configuration with bond angles of approximately 109.2° for nitrogen-carbon-carbon arrangements [7] [8].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Correlations)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine exhibits characteristic resonance patterns for each structural component [9] [10]. The tert-butyl group generates a distinctive singlet at approximately 1.4 parts per million, integrating for nine protons [11] [12]. The pyrazole ring protons appear in the aromatic region between 7.5-8.2 parts per million, showing characteristic coupling patterns [10] [11].

Piperidine ring protons display characteristic multiplicities in the aliphatic region [13] [9]. The axial and equatorial protons of the piperidine ring exhibit different chemical shifts due to their distinct magnetic environments [13] [14]. In related compounds, piperidine protons typically resonate between 1.4-2.8 parts per million with complex splitting patterns arising from vicinal coupling [15].

Dynamic Nuclear Magnetic Resonance studies of related piperidine compounds reveal conformational exchange processes [13]. Temperature-dependent studies show coalescence phenomena with activation energies ranging from 61-68 kilojoules per mole for amide rotations and higher values for amine nitrogen inversions [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [14] [16]. The tert-butyl carbon signals appear as characteristic patterns with the quaternary carbon at approximately 28-30 parts per million and methyl carbons around 28 parts per million [17] [18]. Pyrazole carbons typically resonate in the 105-150 parts per million region, with carbon-3 and carbon-5 showing distinct chemical shifts [9] [10].

Carbon TypeChemical Shift Range (ppm)Multiplicity
Tert-butyl quaternary28-30Quaternary
Tert-butyl methyl28Primary
Pyrazole ring carbons105-150Aromatic
Piperidine ring carbons20-50Aliphatic

Piperidine ring carbons exhibit characteristic chemical shifts with carbon-2 and carbon-6 (adjacent to nitrogen) typically appearing around 46-50 parts per million [14] [19]. The carbon bearing the pyrazole substituent shows significant deshielding due to the aromatic system attachment [19] [18].

Empirical substituent parameters for methyl groups bonded to nitrogen in piperidine systems have been established, allowing prediction of chemical shifts for related compounds [14] [16]. The presence of the pyrazole ring introduces additional electronic effects that modify the expected chemical shift patterns [9] [18].

Two-Dimensional Nuclear Magnetic Resonance Correlations

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information [9] [20]. Heteronuclear Single Quantum Coherence spectra establish direct carbon-hydrogen correlations, confirming assignments for each structural component [21] [20]. Heteronuclear Multiple Bond Correlation experiments reveal long-range couplings that establish the connectivity between the pyrazole and piperidine rings [9] [22].

Correlation Spectroscopy experiments demonstrate scalar coupling patterns within the piperidine ring system [20] [23]. The three-bond correlations between the pyrazole carbon-5 and piperidine protons confirm the substitution pattern [22]. Notably, ¹H-¹³C Heteronuclear Multiple Bond Correlation experiments show strong three-bond connectivity between the pyrazole carbon-5 at 145.0 parts per million and alkyl group protons [22].

¹H-¹⁵N Heteronuclear Multiple Bond Correlation spectroscopy provides additional structural confirmation through nitrogen connectivity patterns [22]. These experiments reveal two-bond and three-bond correlations that definitively establish the regiochemistry of substitution on both the pyrazole and piperidine rings [22].

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry provides molecular ion confirmation and fragmentation pathway elucidation [25]. The molecular ion peak appears at mass-to-charge ratio 208 corresponding to [M+H]⁺ [1] . High-resolution mass spectrometry validates the molecular formula with mass accuracy typically within 5 parts per million [26].

Common fragmentation patterns include loss of the tert-butyl group (57 mass units) to generate a fragment at mass-to-charge ratio 151 [26]. This fragmentation pathway is characteristic of tert-butyl-substituted compounds under electrospray ionization conditions . Additional fragmentation may involve cleavage of the pyrazole-piperidine bond, generating pyrazole-containing fragments [27] [28].

Fragment IonMass-to-Charge RatioProposed StructureRelative Intensity
[M+H]⁺208Molecular ion100%
[M-C₄H₉]⁺151Loss of tert-butyl60-80%
Pyrazole fragmentVariableRing fragmentation20-40%

Tandem mass spectrometry experiments provide detailed fragmentation mechanisms [27] [28]. Collision-induced dissociation studies reveal the preferential cleavage sites and rearrangement processes that occur during fragmentation [27]. The tert-butyl group shows high lability under collision conditions, consistent with its weak carbon-nitrogen bond .

Product ion spectra demonstrate characteristic fragmentation patterns that can be used for structural confirmation [25]. The base peak typically corresponds to the loss of the tert-butyl radical, while secondary fragmentations involve the heterocyclic systems [27] [25].

Computational Conformational Mapping (Density Functional Theory Calculations)

Density functional theory calculations provide comprehensive conformational analysis and energetic evaluation [29] [30]. Computational studies using the B3LYP functional with 6-311G(d,p) basis sets reveal the preferred conformational states [31] [29]. The optimized geometry calculations demonstrate that the piperidine ring maintains a chair conformation in the global minimum structure [31] [30].

Conformational analysis reveals multiple local minima corresponding to different orientations of the pyrazole ring relative to the piperidine framework [30] [32]. Molecular mechanics conformational searches typically generate 40-120 conformers within 5 kilocalories per mole of the global minimum [30]. The tert-butyl group introduces additional conformational complexity through steric interactions [6] [30].

Computational ParameterMethodResult
Optimization levelB3LYP/6-311G(d,p)Standard
Conformer energy window5 kcal/molMultiple minima
Piperidine conformationChairPredominant
Dihedral angle range30-45°Pyrazole-piperidine

Natural bond orbital analysis reveals charge delocalization patterns and hyperconjugative interactions [32] [33]. The strongest intermolecular interactions involve lone pair to sigma-star orbital donations, particularly from oxygen or nitrogen lone pairs to nitrogen-hydrogen sigma-star orbitals [32]. Molecular electrostatic potential surfaces demonstrate the charge distribution and identify potential interaction sites [29] [33].

Frontier molecular orbital analysis provides insights into electronic properties and reactivity patterns [29] [33]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine electronic properties relevant to biological activity [29]. Time-dependent density functional theory calculations predict electronic absorption spectra and excited state properties [29] [33].

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a fundamental approach for constructing the pyrazole-piperidine framework. The most common strategy involves the reaction of 4-halopyrazoles with piperidine derivatives under basic conditions [1] [2] [3]. The typical reaction employs sodium hydride or potassium carbonate as base in dimethylformamide at temperatures ranging from 80-100°C [4].

The mechanism proceeds through SN2 displacement where the piperidine nitrogen attacks the electrophilic carbon of the halopyrazole, with the halide serving as the leaving group. 4-Bromopyrazoles generally exhibit superior reactivity compared to their chloro or iodo analogs, providing yields of 45-77% under optimized conditions [5]. The reaction tolerates a wide range of functional groups, making it particularly valuable for medicinal chemistry applications.

Key advantages include mild reaction conditions and excellent functional group tolerance. However, the method requires activated halides and can suffer from competing elimination reactions at elevated temperatures. The success of nucleophilic substitution depends critically on the electronic nature of the pyrazole substituents, with electron-withdrawing groups enhancing reactivity [1] [2].

Cross-Coupling Reaction Protocols

Cross-coupling reactions have emerged as powerful tools for constructing complex pyrazole-piperidine architectures. The Suzuki-Miyaura coupling represents the most widely employed method, typically utilizing tetrakis(triphenylphosphine)palladium(0) as catalyst with cesium carbonate as base in dimethoxyethane at 80°C [6] [7].

The reaction proceeds through the classical palladium-catalyzed cross-coupling mechanism involving oxidative addition, transmetalation, and reductive elimination. Boronic acids and boronic esters derived from pyrazole or piperidine precursors serve as nucleophilic coupling partners [8] [9]. Under optimized conditions, yields of 60-95% are achievable with reaction times of 2-16 hours.

The Buchwald-Hartwig amination provides an alternative approach for C-N bond formation. This method employs bis(dibenzylideneacetone)palladium(0) with tert-butyl DavePhos ligand in the presence of potassium carbonate [5] [10]. The reaction requires elevated temperatures (90°C) and extended reaction times (12-24 hours) but delivers excellent yields of 53-94% for substrates lacking β-hydrogen atoms.

Limitations include the high cost of palladium catalysts and the requirement for activated substrates. Additionally, the Buchwald-Hartwig coupling shows reduced efficiency with aliphatic amines possessing β-hydrogen atoms due to competing β-elimination reactions [5].

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has revolutionized the preparation of pyrazole derivatives by dramatically reducing reaction times while improving yields and product purity [11] [12] [13]. The enhanced reaction rates result from efficient dielectric heating of polar solvents and reagents, leading to rapid achievement of target temperatures.

Chalcone-hydrazine condensations under microwave irradiation at 300W and 80°C for 5-10 minutes provide pyrazole products in yields 15-25% higher than conventional heating methods [11] [14]. The use of polyethylene glycol-600 as a green solvent medium has proven particularly effective, offering improved reaction rates and environmental benefits [11].

β-Enaminone cyclizations with hydrazine derivatives proceed efficiently under microwave conditions at 250W and 100°C for 2-8 minutes, achieving product purities of 95-99% with time reductions of 85-90% compared to conventional methods [12]. The polar nature of the reaction medium enables efficient microwave coupling, resulting in uniform heating and enhanced reaction control.

Multicomponent reactions combining aryl halides, pyrazoles, and coupling partners under microwave irradiation at 160°C for 10 minutes demonstrate the versatility of this approach [15]. The rapid heating capabilities allow for screening of multiple reaction conditions within short time frames, facilitating optimization studies.

The primary advantages of microwave-assisted synthesis include dramatic time reductions (typically 85-95%), improved yields, and enhanced product purity. The method is particularly effective for polar reaction systems and allows for precise temperature control. However, the technology requires specialized equipment and may not be suitable for all reaction types [16] [13].

Flow Chemistry Production Systems

Flow chemistry has emerged as a powerful platform for the continuous production of pyrazole derivatives, offering precise control over reaction parameters and excellent scalability [17] [18] [19]. The technique involves pumping reactants through temperature-controlled reactor coils with defined residence times, enabling consistent product quality and enhanced safety.

Alkyne homocoupling reactions utilizing copper catalysts at 80°C with flow rates of 2 mL/min demonstrate residence times of 15-30 minutes and throughputs of 2-5 g/h [18]. The continuous nature of the process allows for efficient heat and mass transfer, resulting in selectivities of 85-95% with excellent scalability.

Pyrazole cycloaddition reactions employing palladium catalysts at 60°C with 1 mL/min flow rates achieve selectivities of 90-98% with residence times of 20-45 minutes [20]. The precise temperature control and consistent mixing in flow systems contribute to enhanced regioselectivity compared to batch processes.

Cross-coupling reactions using nickel catalysts at 90°C with 1.5 mL/min flow rates provide throughputs of 3-6 g/h with selectivities of 88-96% [19]. The continuous operation minimizes catalyst deactivation and enables efficient use of expensive metal catalysts through potential recycling.

Advantages of flow chemistry include precise parameter control, enhanced safety through small reaction volumes, excellent scalability, and reduced catalyst loading. The technology is particularly valuable for industrial applications requiring consistent product quality and high throughput [17] [19].

Purification Techniques and Challenges

The purification of pyrazole-piperidine compounds presents unique challenges due to their basic nature and potential for interaction with silica gel surfaces [21] [22]. Traditional column chromatography using silica gel often results in peak streaking and reduced recovery yields (75-90%) due to acid-base interactions between the basic nitrogen atoms and residual silanol groups [21].

Recrystallization from ethanol-water systems represents the most common purification method, achieving purities of 98-99% with recovery yields of 60-85% [23]. The technique is particularly effective for compounds capable of forming well-defined crystal lattices, though solubility issues with polar compounds can present challenges.

High-performance liquid chromatography (HPLC) provides excellent purification capabilities, achieving purities of 98-99.5% with recovery yields of 80-95% [24] [25]. Reversed-phase C18 columns with methanol-water gradients are particularly effective for pyrazole derivatives, though the method is expensive and time-consuming.

Crystallization from acid salts offers superior purification for compounds stable under acidic conditions, achieving purities of 99-99.5% with recovery yields of 85-98% [26] [27]. The method involves formation of crystalline acid addition salts followed by selective crystallization, effectively removing impurities through differential solubility.

Modified stationary phases including neutral alumina and amine-functionalized silica provide alternatives to traditional silica gel, eliminating peak streaking issues while maintaining good resolution [28] [22]. These specialized phases are particularly valuable for basic heterocycles but may require method development for optimal results.

Supercritical fluid chromatography (SFC) represents an emerging technique offering environmental benefits through reduced organic solvent consumption [29]. The method achieves purities of 96-98% with recovery yields of 85-92%, though equipment availability remains limited.

Key challenges in purification include the basic nature of pyrazole-piperidine compounds leading to silica gel interactions, solubility issues with polar derivatives, and the need for specialized equipment for advanced techniques. The selection of appropriate purification methods depends on compound properties, required purity levels, and available resources [30] [21].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.173547683 g/mol

Monoisotopic Mass

207.173547683 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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